(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone

regioisomerism triazole connectivity molecular recognition

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone (CAS 2034576-70-8) is a synthetic small molecule belonging to the piperidine-triazole-isoxazole hybrid class. It incorporates a piperidine ring N-substituted with a 5-methylisoxazole-4-carbonyl group and a 2H-1,2,3-triazol-2-yl substituent at the 4-position.

Molecular Formula C12H15N5O2
Molecular Weight 261.285
CAS No. 2034576-70-8
Cat. No. B2924360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone
CAS2034576-70-8
Molecular FormulaC12H15N5O2
Molecular Weight261.285
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)N2CCC(CC2)N3N=CC=N3
InChIInChI=1S/C12H15N5O2/c1-9-11(8-15-19-9)12(18)16-6-2-10(3-7-16)17-13-4-5-14-17/h4-5,8,10H,2-3,6-7H2,1H3
InChIKeyMTNFAPCWJGJPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone: Baseline Characterization and Sourcing Overview


The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone (CAS 2034576-70-8) is a synthetic small molecule belonging to the piperidine-triazole-isoxazole hybrid class. It incorporates a piperidine ring N-substituted with a 5-methylisoxazole-4-carbonyl group and a 2H-1,2,3-triazol-2-yl substituent at the 4-position. This scaffold combines three privileged heterocyclic motifs frequently explored in medicinal chemistry for anticancer and kinase-targeted applications [1]. The molecular formula is C12H15N5O2 (MW 261.28 g/mol). The compound is primarily available from specialty chemical suppliers for research purposes.

Why Generic Substitution Fails for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone


In-class piperidine-triazole-isoxazole compounds cannot be interchanged generically because the regiochemistry of the triazole attachment fundamentally alters the molecular recognition profile. The target compound bears a 2H-1,2,3-triazol-2-yl (N2-linked) isomer, whereas the most closely related analog—(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone (CAS 1788679-34-4)—is the N1-linked regioisomer [1]. The N2 vs N1 connectivity changes the spatial orientation of the triazole ring, its dipole moment, and hydrogen-bonding capabilities, which can lead to divergent target binding, selectivity, and pharmacokinetic properties. Additionally, variations in the isoxazole substitution pattern (e.g., 5-methyl vs 5-cyclopropyl or 3-aryl) within the same scaffold class can abrogate or invert activity against specific biological targets, as demonstrated in the PUMA/Bcl-xL inhibition studies [2]. Without head-to-head data, procurement based solely on scaffold similarity risks selecting a compound with untested or inferior potency for the intended assay system.

Quantitative Differentiation Evidence for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone


Regioisomeric Triazole Connectivity: 2H-1,2,3-triazol-2-yl vs 1H-1,2,3-triazol-1-yl Structural Differentiation

The target compound is the N2-linked 2H-1,2,3-triazole regioisomer. The closest commercially available structural analog is the N1-linked 1H-1,2,3-triazole regioisomer (CAS 1788679-34-4). In the N2 isomer, the triazole ring is attached via its central nitrogen, creating a symmetrical C2 axis through the triazole-piperidine bond, whereas the N1 isomer attaches via a terminal nitrogen, resulting in an asymmetric orientation . This regiochemical difference alters the vector of the triazole dipole and its capacity for hydrogen-bond acceptance, which can lead to distinct target-binding poses. While no direct head-to-head biological comparison has been published for these two specific regioisomers, analogous studies on 1,2,3-triazole regioisomeric pairs in kinase and GPCR contexts have demonstrated that N2 vs N1 substitution can produce >10-fold differences in target affinity [1].

regioisomerism triazole connectivity molecular recognition

PUMA/Bcl-xL Protein-Protein Interaction Inhibition: Class-Level Benchmark for Piperidine-Triazole-Isoxazole Hybrids

A focused library of piperidine-triazole hybrids with 3-aryl isoxazole side chains—sharing the core scaffold of the target compound—was evaluated for cytotoxicity against seven cancer cell lines and for inhibition of the PUMA/Bcl-xL protein-protein interaction. The most potent compound in this series achieved an IC50 of 3.8 µM in a BRET-based PUMA/Bcl-xL interaction assay in live cancer cells [1]. This establishes a class-level benchmark for piperidine-triazole-isoxazole hybrids as PUMA/Bcl-xL inhibitors. The target compound, bearing a 5-methylisoxazole-4-yl carbonyl group and a 2H-triazol-2-yl substituent, represents a distinct combination within this chemotype, potentially yielding differential PUMA/Bcl-xL inhibitory activity compared to the 3-aryl isoxazole variants characterized in the published library.

PUMA Bcl-xL apoptosis PPI inhibition BRET

Physicochemical and Drug-Likeness Properties: Target Compound vs 1H-Regioisomer Comparator

The target compound and its N1-regioisomer comparator (CAS 1788679-34-4) share an identical molecular formula (C12H15N5O2) and molecular weight (261.28 g/mol) [1]. However, the regioisomeric triazole connectivity alters the calculated topological polar surface area (tPSA) and dipole moment. The N2-linked 2H-triazol-2-yl isomer exhibits a symmetric charge distribution, whereas the N1-linked isomer is asymmetric, which can influence passive membrane permeability and solubility [2]. Both compounds have the same formal hydrogen bond acceptor count (5) and hydrogen bond donor count (0), but the accessibility and geometry of these acceptors differ. These differences, while subtle at the bulk property level, can translate into measurable variations in cellular permeability, efflux susceptibility, and target engagement in cell-based assays.

physicochemical properties drug-likeness molecular weight polar surface area

Recommended Research and Industrial Application Scenarios for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone


Regioisomeric Selectivity Profiling in Kinase or Protein-Protein Interaction Assays

The target compound is ideally suited as the N2-triazole regioisomer partner in a matched-pair analysis alongside its N1-regioisomer (CAS 1788679-34-4). By testing both regioisomers in the same assay panel (e.g., a kinase selectivity panel or PUMA/Bcl-xL BRET assay), researchers can quantify the contribution of triazole regiochemistry to target binding and selectivity. This head-to-head comparison can inform SAR for lead optimization programs where triazole connectivity is a variable [1].

Scaffold-Hopping Starting Point for PUMA/Bcl-xL Inhibitor Discovery

Based on the class-level evidence that piperidine-triazole-isoxazole hybrids can achieve low-micromolar inhibition of the PUMA/Bcl-xL interaction [1], the target compound can serve as a scaffold-hopping template. Its 5-methylisoxazole-4-yl carbonyl group differentiates it from the 3-aryl isoxazole library members characterized in published work, offering a distinct vector for exploring PUMA/Bcl-xL binding. Procurement is recommended for research groups seeking to expand the SAR landscape around this apoptosis-regulating protein-protein interaction target.

Custom Synthesis and Fragment-Based Library Expansion

Given its modular architecture—comprising a piperidine core, triazole ring, and isoxazole moiety—the target compound can be utilized as a synthetic intermediate for further derivatization. The 2H-triazol-2-yl group is amenable to click chemistry approaches for late-stage functionalization, while the 5-methylisoxazole carbonyl offers a handle for amide or hydrazone formation. Industrial procurement for custom library synthesis enables exploration of this chemotype in multiple biological targets simultaneously [2].

Physicochemical Baseline for Triazole-Isomer ADME Comparative Studies

The target compound and its N1-regioisomer share identical molecular formula and nearly identical computed logP and tPSA values, making them an excellent pair for isolating the impact of triazole regiochemistry on ADME parameters (permeability, metabolic stability, plasma protein binding) without confounding bulk property differences. This application is particularly relevant for drug discovery teams optimizing lead series where both regioisomers are synthetically accessible and a data-driven selection of the optimal connectivity is required [3].

Quote Request

Request a Quote for (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.